molecular formula C11H18O3 B15333895 6-(tetrahydro-2H-pyran-2-yloxy)-4-oxaspiro[2.4]heptane

6-(tetrahydro-2H-pyran-2-yloxy)-4-oxaspiro[2.4]heptane

Katalognummer: B15333895
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: UMJKMFGDGPSEPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(Tetrahydro-2H-pyran-2-yl)oxy]-4-oxaspiro[24]heptane is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring and an oxaspiroheptane framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Tetrahydro-2H-pyran-2-yl)oxy]-4-oxaspiro[2.4]heptane typically involves multiple steps, starting with the formation of the tetrahydropyran ring. One common approach is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve large-scale reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 6-[(Tetrahydro-2H-pyran-2-yl)oxy]-4-oxaspiro[2.4]heptane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-[(Tetrahydro-2H-pyran-2-yl)oxy]-4-oxaspiro[2.4]heptane may be used to study enzyme-substrate interactions or as a probe in biochemical assays.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its structural features may be exploited to create drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which 6-[(Tetrahydro-2H-pyran-2-yl)oxy]-4-oxaspiro[2.4]heptane exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring but differ in their substituents and overall structure.

  • Oxaspiroheptanes: These compounds have a similar spirocyclic structure but may have different functional groups.

Uniqueness: 6-[(Tetrahydro-2H-pyran-2-yl)oxy]-4-oxaspiro[2

Eigenschaften

Molekularformel

C11H18O3

Molekulargewicht

198.26 g/mol

IUPAC-Name

6-(oxan-2-yloxy)-4-oxaspiro[2.4]heptane

InChI

InChI=1S/C11H18O3/c1-2-6-12-10(3-1)14-9-7-11(4-5-11)13-8-9/h9-10H,1-8H2

InChI-Schlüssel

UMJKMFGDGPSEPP-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)OC2CC3(CC3)OC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.